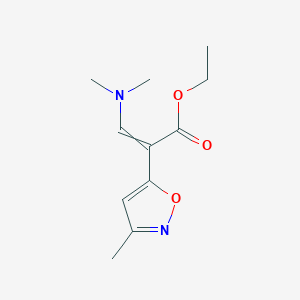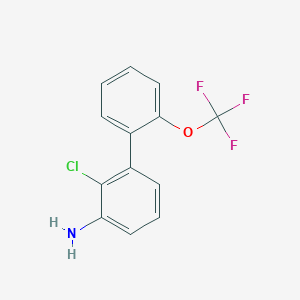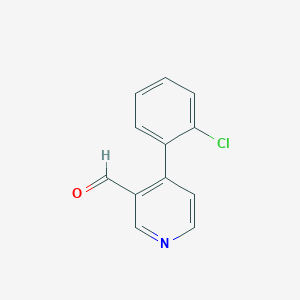
4-(2-Chlorophenyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8ClNO. It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a 2-chlorophenyl group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)nicotinaldehyde can be achieved through various methods. One common approach involves the reduction of the corresponding nicotinic acid morpholinamides . Another method includes the preparation of Schiff base compounds followed by N-alkylation reactions with alkyl halides . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide, with refluxing for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(2-Chlorophenyl)nicotinic acid.
Reduction: 4-(2-Chlorophenyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)nicotinaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and chlorophenyl functional groups. These interactions may lead to alterations in cellular pathways and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)nicotinaldehyde: A positional isomer with the chlorine atom on the phenyl ring in a different position.
4-(4-Chlorophenyl)nicotinaldehyde: Another isomer with the chlorine atom on the phenyl ring in the para position.
4-(2-Bromophenyl)nicotinaldehyde: A similar compound with a bromine atom instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)nicotinaldehyde is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the 2-chlorophenyl group can influence its interactions with biological targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
887407-02-5 |
|---|---|
Molekularformel |
C12H8ClNO |
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-6-14-7-9(10)8-15/h1-8H |
InChI-Schlüssel |
ZRBZKUXMPRJTLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
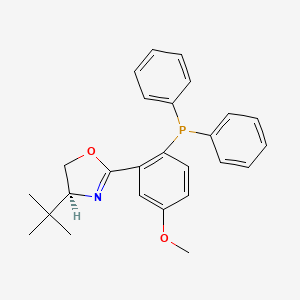
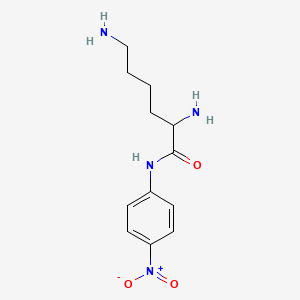
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)

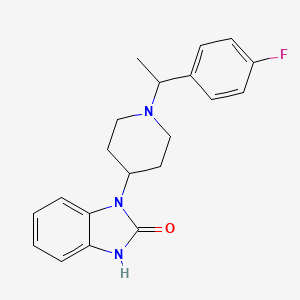

![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)

![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
